Acetic acid;dimethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate
Overview
Description
Acetic acid;dimethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate is a complex organic compound that features a furan ring, a piperazine ring, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dimethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate typically involves multiple stepsThe final step involves the esterification of the benzene-1,4-dicarboxylate with acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. For example, the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst has been reported as an efficient method . This method offers high selectivity and conversion rates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dimethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbothioyl group can be reduced to form thiol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various furan, thiol, and substituted benzene derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Acetic acid;dimethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of acetic acid;dimethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological receptors, while the piperazine ring can modulate neurotransmitter activity. The carbothioyl group may contribute to the compound’s antimicrobial properties by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like 2-furoic acid and 5-hydroxy-methylfurfural share the furan ring structure and exhibit similar chemical reactivity.
Piperazine derivatives: Compounds such as piperazine-1-carboxamide have similar structural features and biological activities.
Benzene derivatives: Compounds like dimethyl terephthalate share the benzene ring and ester functional groups.
Uniqueness
What sets acetic acid;dimethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
acetic acid;dimethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S.C2H4O2/c1-27-18(25)13-5-6-14(19(26)28-2)15(12-13)21-20(30)23-9-7-22(8-10-23)17(24)16-4-3-11-29-16;1-2(3)4/h3-6,11-12H,7-10H2,1-2H3,(H,21,30);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHWCJZKFZZCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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